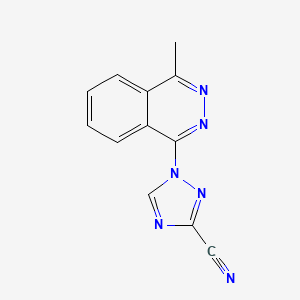
1-(4-methylphthalazin-1-yl)-1H-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphthalazin-1-yl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phthalazine ring fused with a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphthalazin-1-yl)-1H-1,2,4-triazole-3-carbonitrile typically involves the following steps:
Formation of the Phthalazine Ring: The initial step involves the synthesis of the phthalazine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the phthalazine ring using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Triazole Ring: The triazole ring is formed by reacting the phthalazine derivative with hydrazine and a suitable nitrile source under reflux conditions.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphthalazin-1-yl)-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; typically carried out under reflux or at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(4-methylphthalazin-1-yl)-1H-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphthalazin-1-yl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenoxy)phthalazin-1-yl: A compound with a similar phthalazine core but different substituents, used in antimalarial research.
Phthalazinone-dithiocarbamate hybrids: Compounds with a phthalazine core and dithiocarbamate moiety, explored for anticancer properties.
Uniqueness
1-(4-methylphthalazin-1-yl)-1H-1,2,4-triazole-3-carbonitrile is unique due to its combination of a phthalazine and triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H8N6 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-(4-methylphthalazin-1-yl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C12H8N6/c1-8-9-4-2-3-5-10(9)12(16-15-8)18-7-14-11(6-13)17-18/h2-5,7H,1H3 |
InChI Key |
BBQIIOMHNHTWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3C=NC(=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



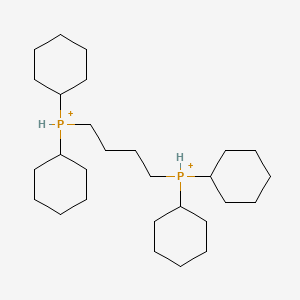
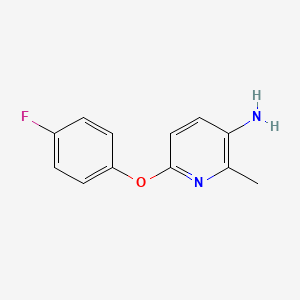
![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)

![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
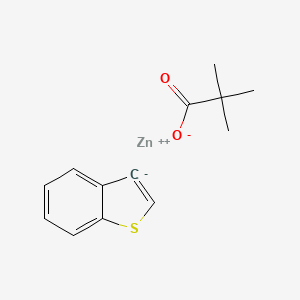
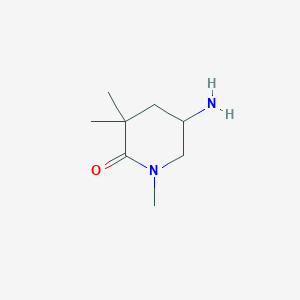
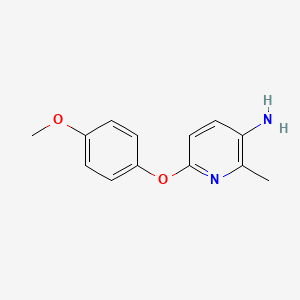
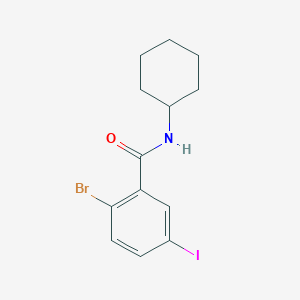
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
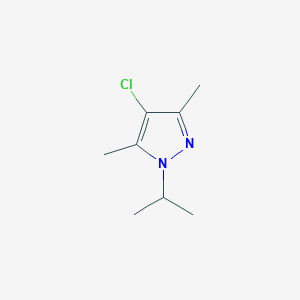
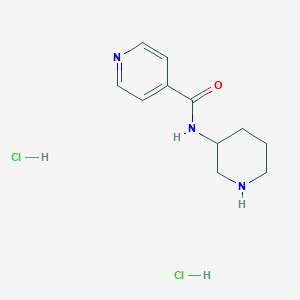
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
